molecular formula C8H10O2 B052432 cis-Bicyclo[3.3.0]octane-3,7-dione CAS No. 51716-63-3

cis-Bicyclo[3.3.0]octane-3,7-dione

Cat. No.: B052432
CAS No.: 51716-63-3
M. Wt: 138.16 g/mol
InChI Key: HAFQHNGZPQYKFF-UHFFFAOYSA-N
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Description

Cis-Bicyclo[3.3.0]octane-3,7-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound cis-Tetrahydropentalene-2,5(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ozonolysis of Tetrahydrophthalimides : A study by Andrist and Kovelan (1978) explored the ozonolysis of cis-tetrahydrophthalimide, leading to moderate yields of unsymmetrical oxidative cleavage products. These findings have implications for organic synthesis methods involving oxidative cleavage reactions (A. H. Andrist & M. J. Kovelan, 1978).

  • Synthesis and Photochemistry of Cyclooctene Diones : Kayama, Oda, and Kitahapa (1974) prepared cis-2-Cyclooctene-1,4-dione starting from 1,3-cyclooctadiene. Their study on the photochemistry of this compound revealed that it forms a [π2s+2a] dimer under certain conditions, which is significant for understanding the photochemical behavior of cyclooctene diones (Y. Kayama, M. Oda, & Y. Kitahapa, 1974).

  • Atmospheric Chemistry of Unsaturated Carbonyls : Bierbach et al. (1994) investigated the atmospheric chemistry of various unsaturated carbonyl compounds, including cis-3-Hexene-2,5-dione. Their research contributes to understanding the oxidation mechanisms of aromatics and the environmental behavior of these compounds (A. Bierbach, I. Barnes, K. Becker, & E. Wiesen, 1994).

  • Reduction of Tetralin-1,4-Dione : Kündig and Enríquez-García (2008) conducted a study on the diastereoselective and enantioselective reduction of tetralin-1,4-dione. This research provides valuable insights into the synthesis of 1,4-tetralindiols and related compounds (E. Kündig & A. Enríquez-García, 2008).

  • Synthesis of Pyrrolo[3,4-c]pyridine-Diones : Zhang, Cui, Sun, and Wang (2014) synthesized cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, a nontoxic and nootropic agent, and analyzed its crystal structure using X-ray diffraction. This work is important for the synthesis and characterization of pyrrolopyridine diones (L. Zhang, Y. Cui, G. Sun, & Y. Wang, 2014).

Mechanism of Action

Mode of Action

The exact mode of action of cis-Bicyclo[33It has been shown to undergo reduction when added to cultures of several strains of filamentous fungi . This suggests that the compound may interact with biological targets in a way that leads to its reduction.

Biochemical Pathways

The specific biochemical pathways affected by cis-Bicyclo[33Its reduction in the presence of certain fungi suggests that it may be involved in redox reactions .

Result of Action

The molecular and cellular effects of cis-Bicyclo[33It has been suggested as a potential anti-amnesic agent , indicating that it may have neuroprotective effects.

Action Environment

The action of cis-Bicyclo[3.3.0]octane-3,7-dione can be influenced by various environmental factors. For instance, its reduction in the presence of certain fungi suggests that its activity may be influenced by the presence of specific microorganisms . Additionally, the compound’s reactivity may be affected by the pH, temperature, and other conditions of its environment.

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199666
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51716-63-3, 74513-16-9
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 74513-16-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193
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Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-tetrahydropentalene-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Bicyclo[3.3.0]octane-3,7-dione
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cis-Bicyclo[3.3.0]octane-3,7-dione
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cis-Bicyclo[3.3.0]octane-3,7-dione
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cis-Bicyclo[3.3.0]octane-3,7-dione
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cis-Bicyclo[3.3.0]octane-3,7-dione
Reactant of Route 6
cis-Bicyclo[3.3.0]octane-3,7-dione
Customer
Q & A

Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?

A1: The molecular formula of this compound is C8H10O2, and its molecular weight is 138.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed within the provided research excerpts, techniques like 1H NMR and 13C NMR are commonly employed for structural characterization of this compound and its derivatives. [, ]

Q3: What are the common synthetic routes to this compound?

A3: A prevalent synthetic approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. This reaction, typically catalyzed by bases, yields this compound derivatives. [, ] Additionally, a novel synthesis utilizing iodine oxidation of dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates provides access to the tricyclo[3.3.0.03,7]octane skeleton, further diversifying synthetic possibilities. []

Q4: How does the structure of this compound lend itself to further functionalization?

A4: The presence of two ketone functionalities allows for diverse reactions, including aldol condensations, additions of organometallic reagents, and formations of heterocycles. Researchers have explored its reactivity with carbon disulfide and alkylating agents, leading to 2-dialkylthio-methylene derivatives and cis-2,6-bis(dimethylthio-methylene) derivatives. [, ]

Q5: Have there been studies on modifying the symmetry of the this compound unit?

A5: Yes, research focusing on monofunctionalization and symmetry alteration of this compound has been conducted. These modifications allow for fine-tuning the reactivity and potential applications of the compound. [, ]

Q6: What are the potential applications of this compound and its derivatives?

A6: This compound serves as a crucial building block for synthesizing complex molecules with potential biological activities. One notable application is in the total synthesis of carboprostacyclin (2), a stable analogue of prostacyclin (PGI2), highlighting its potential in medicinal chemistry. [] Additionally, its use in synthesizing rigid biobased polycarbonates showcases its versatility in material science. []

Q7: Has this compound been explored in the synthesis of triquinacenes with pyramidalized C=C bonds?

A8: Research has focused on synthesizing 1-substituted this compound derivatives as potential precursors to triquinacenes with pyramidalized C=C bonds. This area of study highlights the potential of these compounds in advancing synthetic organic chemistry and material science. []

Q8: Are there any known applications of this compound in the field of non-benzenoid hydrocarbons?

A9: Research has demonstrated the use of tetrahydropentalene-2,5-(1H,3H)-dione, a tautomer of this compound, in synthesizing azuleno[2,1,8-ija]azulenes. These non-alternant non-benzenoid hydrocarbons exhibit unique optical and electronic properties, showcasing the compound's utility in developing novel materials. []

Q9: What is known about the stability of this compound under various conditions?

A9: While specific stability data wasn't detailed in the provided excerpts, it's crucial to consider the reactivity of its ketone groups. Storage conditions likely involve inert atmospheres and protection from moisture to prevent degradation.

Q10: How does the use of this compound impact the properties of the resulting polycarbonates?

A11: Incorporating this compound as a building block for polycarbonates resulted in rigid, fully amorphous materials exhibiting glass transitions up to Tg = 100 °C and thermal stability up to Td ~ 350 °C. These polycarbonates also demonstrated good mechanical flexibility, strength, and high transparency. []

Q11: Have there been any computational studies on this compound or its derivatives?

A12: While not extensively discussed in the provided research, computational techniques like density functional theory (DFT) calculations can be employed to investigate molecular geometries, electronic structures, and reactivities of these compounds. Such studies can provide valuable insights for optimizing synthetic strategies and understanding their properties. []

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